molecular formula C14H14F3N3O2S B2640582 2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)propanamide CAS No. 1286713-52-7

2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)propanamide

Katalognummer: B2640582
CAS-Nummer: 1286713-52-7
Molekulargewicht: 345.34
InChI-Schlüssel: FXVSSGWSUBFCEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)propanamide is a synthetic organic compound designed for advanced biochemical and medicinal chemistry research. It features a pyridazinone core heterocycle linked to a thiophene ring, a structure recognized for its potential in anticancer agent development . Compounds based on the 3-(thiophen-2-yl)pyridazin-1(6H)-yl scaffold are currently being investigated in pioneering research for their ability to modulate the expression and/or activity of the MYC family of proto-oncogenes . The MYC transcription factor is a critical driver in a wide range of cancers, including breast cancer, lung cancer, and leukemia, and is often considered a challenging "undruggable" target . The potential mechanism of action for this class of compounds involves the reduction or inhibition of MYC, which can lead to decreased cancer cell proliferation, reduced tumor growth, and the promotion of tumor regression, as demonstrated in various preclinical models . The inclusion of a 2,2,2-trifluoroethyl group in the propanamide side chain is a strategic modification that may influence the compound's pharmacokinetic properties and binding affinity. This product is intended for non-human research applications only and is a valuable tool for scientists exploring novel oncological pathways and developing next-generation therapeutics against MYC-driven cancers.

Eigenschaften

IUPAC Name

2-methyl-3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-(2,2,2-trifluoroethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O2S/c1-9(13(22)18-8-14(15,16)17)7-20-12(21)5-4-10(19-20)11-3-2-6-23-11/h2-6,9H,7-8H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVSSGWSUBFCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=O)C=CC(=N1)C2=CC=CS2)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)propanamide typically involves multi-step organic reactions. One common approach is the condensation of a thiophene derivative with a pyridazine precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on specific enzymes or receptors.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, particularly those involving inflammation or cancer.

    Industry: The compound is investigated for its use in materials science, including the development of new polymers or electronic materials.

Wirkmechanismus

The mechanism of action of 2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyridazinone Derivatives with Aromatic Substituents

  • 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide (): Core: Pyridazinone with phenyl at position 3. Side Chain: Acetamide linked to a trifluoromethylphenyl group. The trifluoromethylphenyl group may increase steric hindrance compared to the trifluoroethyl group in the target compound.

Thiophene-Containing Analogs

  • Methyl [3-(ethylcarbamoyl)thiophen-2-yl]acetate (): Core: Thiophene with ethylcarbamoyl and ester groups. The ethylcarbamoyl group is less electronegative than the trifluoroethyl group, which may reduce metabolic stability.
  • 2-Methyl-6-(thiophen-3-yl)pyrimidin-4-ol (): Core: Pyrimidine with thiophen-3-yl. The thiophen-3-yl substituent may exhibit distinct spatial orientation compared to thiophen-2-yl.

Amide Side Chain Variants

  • N-ethyl-2-(2-hydrazinyl-2-oxoethyl)thiophene-3-carboxamide ():
    • Side Chain : Hydrazide-linked ethylamide.
    • Key Differences : The hydrazide group introduces redox sensitivity, unlike the stable amide in the target compound. The ethyl group lacks the fluorine atoms, reducing lipophilicity.

Structural and Functional Analysis

Table 1: Key Structural Comparisons

Compound Name Core Structure Position 3 Substituent Amide Side Chain Evidence ID
Target Compound Pyridazinone Thiophen-2-yl N-(2,2,2-trifluoroethyl)propanamide [7]
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-... Pyridazinone Phenyl N-(2-(trifluoromethyl)phenyl)acetamide [1]
Methyl [3-(ethylcarbamoyl)thiophen-2-yl]acetate Thiophene Ethylcarbamoyl Methyl ester [5]
2-Methyl-6-(thiophen-3-yl)pyrimidin-4-ol Pyrimidine Thiophen-3-yl Hydroxyl group [7]

Physicochemical Implications

  • Lipophilicity : The trifluoroethyl group in the target compound increases logP compared to ethyl or methyl analogs, enhancing membrane permeability .
  • Metabolic Stability: Fluorine atoms in the side chain may reduce cytochrome P450-mediated oxidation, extending half-life relative to non-fluorinated analogs .
  • Synthetic Accessibility: The pyridazinone-thiophene scaffold can be synthesized via methods analogous to those in (e.g., coupling hydrazines with diketones), though yields may vary with substituents.

Biologische Aktivität

The compound 2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)propanamide is a nitrogen-rich heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into the synthesis, characterization, and biological activity of this compound, summarizing relevant findings from diverse scientific sources.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N4O2SC_{18}H_{18}N_{4}O_{2}S with a molecular weight of 354.4 g/mol . The structure features a pyridazine ring fused with a thiophene moiety, which is known to enhance biological activity due to the electronic properties conferred by these heterocycles.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₂S
Molecular Weight354.4 g/mol
CAS Number1286732-16-8

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The process includes the formation of the pyridazine core followed by functionalization to introduce the trifluoroethyl group and the thiophene moiety. Such synthetic routes are crucial for optimizing yield and purity for biological testing.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of similar compounds containing pyridazine and thiophene groups. For instance, derivatives with similar scaffolds have shown promising results against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

  • Cytotoxicity Assessment : The cytotoxic activity can be evaluated using the MTT assay, where cell viability is measured after exposure to different concentrations of the compound.
    • IC50 Values : Compounds with similar structures have demonstrated IC50 values ranging from 29 μM to over 100 μM against HeLa cells, indicating moderate to high potency depending on structural variations .

The mechanism by which these compounds exert their anticancer effects may involve:

  • Inhibition of cell proliferation : By interfering with DNA synthesis or repair mechanisms.
  • Induction of apoptosis : Triggering programmed cell death pathways in cancer cells.

Case Studies

A comparative analysis of various derivatives reveals that modifications in substituents significantly impact biological activity. For example:

  • A derivative with a phthalimide moiety exhibited an IC50 value of 29 μM against HeLa cells, suggesting that structural enhancements can lead to improved efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)propanamide, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis typically involves coupling reactions between pyridazine and thiophene moieties, followed by trifluoroethyl amidation. Key steps require temperature control (e.g., reflux in THF or DMF) and catalysts like palladium for cross-coupling. Solvent selection (e.g., DMSO for polar intermediates) and purification via column chromatography are critical for ≥95% purity .
  • Data Optimization : Comparative studies suggest yields improve with slow addition of trifluoroethylamine derivatives under nitrogen atmosphere, minimizing side reactions .

Q. How can researchers characterize the compound’s structural integrity and purity during synthesis?

  • Analytical Techniques :

  • NMR (1H/13C) to confirm regioselectivity of pyridazine-thiophene linkage.
  • HPLC with UV detection (λ = 254 nm) to monitor impurities, particularly unreacted trifluoroethyl precursors.
  • Mass Spectrometry (HRMS) for molecular ion validation .

Q. What initial biological assays are recommended to evaluate its therapeutic potential?

  • In vitro Screening :

  • Enzyme inhibition assays (e.g., kinases, proteases) using fluorogenic substrates.
  • Cytotoxicity profiling (IC50) in cancer cell lines (e.g., HeLa, MCF-7) with MTT assays .
    • Target Interaction : Surface plasmon resonance (SPR) to measure binding affinity to putative targets like GPCRs or ion channels .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity with biological nucleophiles (e.g., thiols, amines)?

  • Reaction Pathways : The pyridazinone core undergoes Michael addition with cysteine residues, while the trifluoroethyl group enhances electrophilicity. Computational studies (DFT) predict preferential attack at the pyridazine C4 position .
  • Experimental Validation : Trapping experiments with N-acetylcysteine in buffered solutions (pH 7.4) confirm adduct formation via LC-MS .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Key Modifications :

  • Pyridazine Ring : Introduce electron-withdrawing groups (e.g., -NO2) to enhance electrophilicity.
  • Thiophene Substitution : Replace with furan or pyrrole to alter π-π stacking with aromatic residues.
  • Trifluoroethyl Group : Compare with ethyl or cyclopropyl analogs to assess metabolic stability .
    • Data Table :
Analog StructureBioactivity (IC50, nM)Solubility (LogP)
Thiophene-pyridazine core120 ± 152.3
Furan-pyridazine variant450 ± 301.8
Trifluoroethyl → Ethyl>10002.1
Source: Adapted from

Q. What strategies resolve contradictions in biological data across different assay conditions?

  • Case Study : Discrepancies in IC50 values for kinase inhibition may arise from assay pH or reducing agents (e.g., DTT). Re-evaluate under standardized conditions (e.g., 25 mM HEPES, pH 7.5, 1 mM TCEP) .
  • Statistical Analysis : Apply Bland-Altman plots to quantify inter-assay variability and identify outlier data points .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., EGFR kinase).
  • MD Simulations : GROMACS-based simulations (100 ns) to assess stability of ligand-receptor complexes .
    • Validation : Compare predicted binding energies (ΔG) with experimental IC50 values to refine scoring functions .

Key Challenges and Best Practices

  • Synthetic Pitfalls : Amide bond hydrolysis under acidic conditions necessitates pH monitoring during workup .
  • Biological Assays : Use fresh DMSO stocks (<1 week old) to avoid precipitation artifacts in cell-based assays .
  • Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing synthetic protocols and raw spectral data .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.